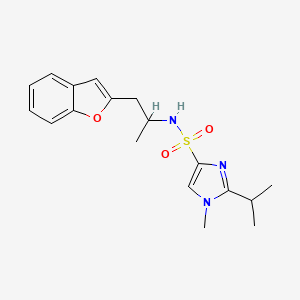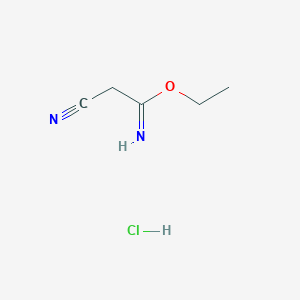
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate is a chemical compound with the molecular formula C7H13FO3 . It has a molecular weight of 164.17 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate consists of 7 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . It’s important to note that the exact structure can vary depending on the isomeric form of the compound.Physical And Chemical Properties Analysis
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate has a density of 1.1±0.1 g/cm3 . The boiling point is estimated to be around 291.5±40.0 °C at 760 mmHg . It has a molar refractivity of 50.6±0.3 cm3 . The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor .Aplicaciones Científicas De Investigación
Enantiomers in Wine Analysis
A study explored the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wines, identifying it as a potential marker of lactic acid bacteria esterase activity. The research focused on quantitating these enantiomers in wines from various vintages and regions, using chiral gas chromatography. Although the study primarily examined a closely related compound, it underscores the relevance of such esters in analytical chemistry, particularly in flavor and aroma analysis in food science (Gammacurta et al., 2018).
Synthesis of Bicyclic Tetrahydropyrans
Research on the stereoselective synthesis of bicyclic tetrahydropyrans involved the use of ethyl (R)-3-hydroxybutanoate reacting with aldehydes, leading to the creation of oxygen heterocycles with three new stereogenic centers. This study illustrates the compound's role in generating structurally complex molecules, relevant in the development of pharmaceuticals and materials science (Elsworth & Willis, 2008).
Fluorinated Building Blocks
Another application was found in the synthesis of 3-fluorofuran-2(5H)-ones, where mixtures of (E)- and (Z)-2-fluoroalk-2-enoates were transformed into target compounds through an efficient photoisomerisation followed by cyclisation. This work contributes to the fields of organic synthesis and drug discovery, providing novel fluorinated building blocks for pharmaceuticals (Pomeisl et al., 2007).
Biocatalysis in Drug Intermediates
Biocatalysis of ethyl 4-chloro-3-oxobutanoate to (S)-CHBE by novel carbonyl reductases showcases the use of ethyl 3-hydroxybutanoate derivatives in the synthesis of chiral drugs, such as statins. This process highlights the compound's importance in creating enantiopure intermediates for medical applications, emphasizing green chemistry and sustainability (Ye, Ouyang, & Ying, 2011).
Enzymatic Reactions for Complex Molecules
The chemo-enzymatic elaboration of a quaternary chiral center related to furaquinocin D's side chain involved a combination of chemical and enzymatic reactions. This study underscores the role of such compounds in achieving stereochemically complex structures, essential for natural product synthesis and pharmaceutical chemistry (Akeboshi et al., 1998).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-fluoro-3-hydroxy-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FO3/c1-4-11-6(9)5(8)7(2,3)10/h5,10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBWJTCTOSIJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2926649.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2926650.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2926651.png)
![N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2926653.png)

![7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2926655.png)

![1-(1,3-Benzodioxol-5-yl)-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B2926659.png)


![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![2-[4-(Propan-2-yl)phenyl]propan-2-amine hydrochloride](/img/structure/B2926669.png)
